4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Description
This compound is a pyrrolo[3,2-b]pyrrol-5-one derivative with a methylsulfonyl group at position 4, a 4-piperidin-1-ylbut-2-enoyl substituent at position 1, and an isopropyl group at position 4. The hydrochloride salt enhances solubility and bioavailability, a common modification for pharmaceutical applications .
Properties
IUPAC Name |
4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZUKYPBPXODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-b]pyrrole core, the introduction of the piperidine ring, and the attachment of the methylsulfonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolo[3,2-b]pyrrole core can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
Scientific Research Applications
4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with:
- Pyrrolidinone derivatives (e.g., compounds 8–10 from Fusarium decemcellulare F25): These feature a pyrrolidinone ring and exhibit antifungal activity against Colletotrichum musae (MIC = 64–256 μg/mL) . Unlike the target compound, they lack the fused pyrrolo-pyrrole system and piperidinylbutenoyl group, which may enhance target specificity.
- Piperidine-containing derivatives (e.g., trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride) : The piperidine moiety is associated with improved metabolic stability and CNS penetration .
Mechanistic Hypotheses
- The methylsulfonyl group may enhance electronegativity, promoting interactions with enzymatic active sites (e.g., sulfonamide-containing antifungals) .
Biological Activity
The compound 4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one; hydrochloride (commonly referred to as GW311616A hydrochloride) has garnered attention due to its potent biological activities, particularly as an inhibitor of human neutrophil elastase (HNE). This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is characterized by a complex structure featuring multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 403.99 g/mol. The compound's stereochemistry is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H32ClN3O4S |
| Molecular Weight | 403.99 g/mol |
| IUPAC Name | (6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one; hydrochloride |
| CAS Number | 197090-44-1 |
The primary mechanism of action for GW311616A hydrochloride involves the selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory processes. The compound binds to the active site of HNE with an IC50 value of 22 nM , demonstrating high selectivity over other serine proteases like trypsin and cathepsin G . This inhibition leads to a reduction in inflammatory responses and apoptosis in certain cell lines.
Anti-inflammatory Effects
GW311616A hydrochloride has been investigated for its potential therapeutic effects in treating inflammatory diseases. By inhibiting HNE, it reduces the degradation of extracellular matrix components and mitigates tissue damage associated with chronic inflammation.
Cell Viability and Apoptosis Studies
In vitro studies have shown that GW311616A hydrochloride affects cell viability and apoptosis in various cell lines, including U937 and K562. The compound was used in cell viability assays where it demonstrated significant effects on cell proliferation and apoptosis induction .
Table 2: In Vitro Biological Activity Results
| Cell Line | Assay Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| U937 | Cell Viability Assay | 10 | Decreased viability |
| K562 | Apoptosis Analysis | 10 | Increased apoptosis rate |
Case Studies and Research Findings
Several studies have highlighted the biological activity of GW311616A hydrochloride:
- Inflammatory Disease Models : In animal models of inflammation, administration of GW311616A led to reduced markers of inflammation and improved tissue integrity.
- Cancer Research : Preliminary studies indicated that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and modulation of inflammatory pathways .
- Pharmacological Screening : A series of pharmacological assessments have been conducted to evaluate the compound's efficacy as a potential therapeutic agent against various diseases linked to neutrophil elastase activity .
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Inflammatory Diseases | Reduced inflammation markers in vivo |
| Cancer Proliferation | Inhibited tumor growth in vitro |
| Pharmacological Screening | Promising candidate for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
